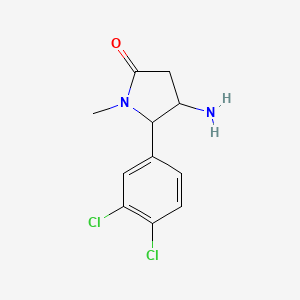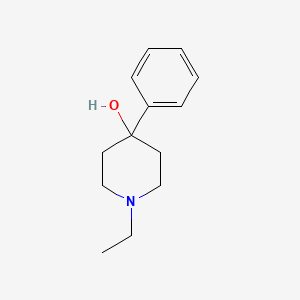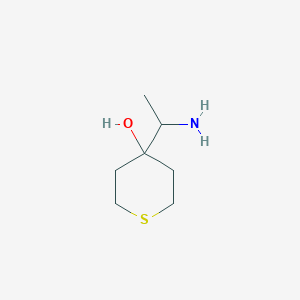
3-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)piperidine is a heterocyclic compound featuring a thiazole ring fused with a piperidine ring
Preparation Methods
The synthesis of 3-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)piperidine typically involves the reaction of piperidine derivatives with thiazole precursors under specific conditions. One common synthetic route includes the nucleophilic substitution reaction where a piperidine derivative reacts with a thiazole compound in the presence of a base. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
3-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Nucleophilic substitution reactions are common, where the thiazole ring can be substituted with various nucleophiles under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce different functional groups into the thiazole ring.
Scientific Research Applications
3-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of various chemical intermediates and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)piperidine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)piperidine can be compared with other similar compounds, such as:
(3S)-3-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(2-methylphenyl)-2,5-pyrrolidinedione: This compound features a similar thiazole ring but with different substituents, leading to distinct chemical and biological properties.
6-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-2-N,4-N-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine: Another related compound with a thiazole ring, used in different research contexts.
Properties
Molecular Formula |
C8H14N2S2 |
|---|---|
Molecular Weight |
202.3 g/mol |
IUPAC Name |
2-piperidin-3-ylsulfanyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C8H14N2S2/c1-2-7(6-9-3-1)12-8-10-4-5-11-8/h7,9H,1-6H2 |
InChI Key |
JNRYSHXCNFNVOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)SC2=NCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


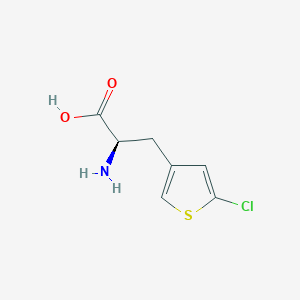
![[5-(Propan-2-yl)-1,3-oxazol-4-yl]methanamine](/img/structure/B13273793.png)
amine](/img/structure/B13273795.png)
![2-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B13273799.png)

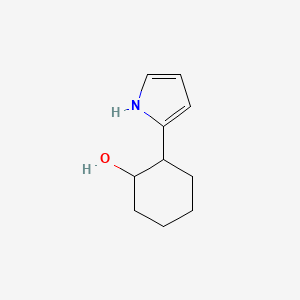

![2-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13273819.png)
![(5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13273824.png)

